molecular formula C8H5NO2 B1275878 Benzooxazole-2-carbaldehyde CAS No. 62667-25-8

Benzooxazole-2-carbaldehyde

Cat. No. B1275878
Key on ui cas rn: 62667-25-8
M. Wt: 147.13 g/mol
InChI Key: RXXZBZOUCQAOSC-UHFFFAOYSA-N
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Patent
US04826833

Procedure details

The title compound was prepared from methyl benzoxazole-2-carboxylate by the method of part (ii), above, on a 0.041 molar scale; yield 35% as a yellow oil. 1H--NMR(CDCl3)ppm(delta): 7.3-8.1 (m, 4H), 10.0 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10](OC)=[O:11].ClCC1C=CC=C(C)N=1>>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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